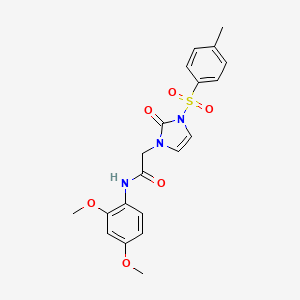

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a structurally complex acetamide derivative featuring:

- A 2,4-dimethoxyphenyl group, which provides electron-donating methoxy substituents, enhancing solubility and influencing π-π stacking interactions.

- An acetamide linker that facilitates hydrogen bonding and structural flexibility.

This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active imidazole and acetamide derivatives.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O6S/c1-14-4-7-16(8-5-14)30(26,27)23-11-10-22(20(23)25)13-19(24)21-17-9-6-15(28-2)12-18(17)29-3/h4-12H,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYGUGFKYFAJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide is a compound with significant potential in various biological applications, particularly in the fields of oncology and pharmacology. This article reviews its biological activities based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 385.42 g/mol

The presence of the imidazole ring and the dimethoxyphenyl group is notable, as these structures are often associated with diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines:

- Mechanism of Action : The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division. In a fluorescence-based assay, related compounds demonstrated significant inhibition of tubulin polymerization by 59% at specific concentrations .

- Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), demonstrating IC₅₀ values in the low micromolar range, indicating potent activity .

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| A549 | 1.68 | High |

| HeLa | 1.48 | Moderate |

| MCF-7 | 2.00 | Moderate |

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against bacterial strains:

- In Vitro Testing : Studies have shown that related imidazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays:

- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent. This property is critical for preventing oxidative stress-related diseases .

Case Studies

Several case studies have illustrated the biological efficacy of similar compounds:

- Study on Tubulin Inhibition :

- Antimicrobial Evaluation :

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural features suggest it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that imidazole derivatives can exhibit cytotoxic effects on various tumor cells by inducing oxidative stress and disrupting mitochondrial function .

Analgesic and Anti-inflammatory Effects

The compound has also been investigated for its analgesic and anti-inflammatory properties. In animal models, it has shown efficacy in reducing pain and inflammation, possibly through the inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines . This makes it a candidate for developing new pain management therapies.

Agricultural Science Applications

Pesticide Development

In the context of agriculture, N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide shows promise as a novel pesticide. Its ability to target specific pests while minimizing environmental impact aligns with the growing demand for eco-friendly agricultural solutions. Studies have demonstrated that compounds with similar structures can disrupt pest metabolic pathways or interfere with reproduction .

Biocontrol Agents

The compound may also serve as a biocontrol agent against agricultural pathogens. Research has indicated that derivatives of imidazole can enhance plant resistance to fungal infections, offering an alternative to traditional chemical fungicides . This application is particularly relevant in sustainable farming practices.

Biochemical Research Applications

Enzyme Inhibition Studies

this compound can be utilized in enzyme inhibition studies. Its structural characteristics allow it to interact with various biological targets, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Drug Design and Development

The compound's unique pharmacophore can be leveraged in drug design efforts. By modifying its structure through synthetic chemistry techniques, researchers can create analogs with enhanced potency or selectivity against specific biological targets. This approach is crucial in the development of new therapeutics for diseases that currently lack effective treatments .

Data Tables and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted 2-Arylacetamides

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()

- Structural Differences :

- Aryl group : 3,4-Dichlorophenyl (electron-withdrawing Cl substituents) vs. 2,4-dimethoxyphenyl (electron-donating OCH₃).

- Amide substituent : Thiazole ring (aromatic heterocycle) vs. tosylated imidazolone.

- Physicochemical Properties :

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()

- Structural Differences: Aryl group: 2,4-Dichlorophenyl vs. 2,4-dimethoxyphenyl. Amide substituent: Dihydro-pyrazol-4-yl ring (non-aromatic) vs. imidazolone.

- Crystallography: Forms R₂²(10) hydrogen-bonded dimers, similar to motifs observed in other acetamides (Bernstein et al., 1995) .

Imidazolone and Quinazolinone Derivatives

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ()

- Structural Differences: Core heterocycle: Quinazolinone (two carbonyl groups) vs. imidazolone (one carbonyl). Substituent: Dichlorophenylmethyl vs. dimethoxyphenyl.

- Synthesis :

Functional Group Variations

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide ()

- Structural Differences :

- Imidazole substituents : Thioether and hydroxymethyl groups vs. tosyl and oxo groups.

- Aryl group : 3-Chloro-4-methylphenyl (mixed substituents) vs. dimethoxyphenyl.

- Potential Applications: Thioether linkage may enhance metabolic stability compared to sulfonyl groups .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Hydrogen Bonding and Crystallographic Data

Key Findings and Implications

Substituent Effects :

- Electron-donating groups (e.g., methoxy) improve solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., chlorine) .

Heterocyclic Influence: Imidazolones and quinazolinones exhibit distinct electronic profiles, affecting binding affinity in biological targets .

Synthetic Strategies :

- Tosylation and CDI-mediated couplings are critical for introducing sulfonyl and carbonyl functionalities, respectively .

Q & A

Basic: What are the key synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide, and how are critical reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Starting with substituted glycine derivatives and methyl isothiocyanatobenzoate to form thioxoquinazolinone intermediates, followed by oxidation with hydrogen peroxide to yield dioxo derivatives .

- Acetamide coupling : Activation of carboxylic acids using carbodiimides (e.g., EDC) in dichloromethane, followed by reaction with amines under controlled pH and temperature (e.g., 273 K) to prevent side reactions .

- Tosylation : Introducing the toluenesulfonyl (tosyl) group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity, while recrystallization from solvents like methylene chloride improves final product yield .

Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm, imidazole NH at δ 10–12 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks via single-crystal diffraction, using programs like SHELXL for refinement .

- HPLC : Quantifies purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?

The compound’s amide and imidazole groups participate in R₂²(10) dimer motifs via N–H···O hydrogen bonds, stabilizing the crystal lattice. Graph set analysis (Bernstein et al., 1995) reveals:

- Directionality : Amide NH donors interact with carbonyl acceptors, forming infinite chains or sheets .

- Torsional effects : Steric repulsion between the dimethoxyphenyl and tosyl groups introduces dihedral angles (~80°), affecting packing density .

Methodology : Single-crystal XRD data refined via SHELXL, with Hirshfeld surface analysis quantifying intermolecular contacts .

Advanced: What strategies resolve data contradictions during crystallographic refinement of this compound?

- Handling twinning : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, adjusting scale factors for overlapping reflections .

- Disordered atoms : Split positions (e.g., tosyl group rotamers) are refined with PART/SUMP constraints and anisotropic displacement parameters .

- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R₁/wR₂ residuals (<0.05) ensure model accuracy .

Advanced: How can researchers design experiments to elucidate this compound’s interaction with biological targets?

- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) using purified enzyme targets (e.g., kinases) to measure IC₅₀ values .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐₙ/kₒff) by immobilizing the target protein on a sensor chip .

- X-ray co-crystallization : Resolves ligand-protein interactions at atomic resolution (≤2.0 Å), identifying key residues in the binding pocket .

Advanced: How are structure-activity relationship (SAR) studies conducted by modifying substituents on this compound?

- Core modifications : Replace the tosyl group with sulfonamide/alkyl variants to assess steric and electronic effects on bioactivity .

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO₂) on the dimethoxyphenyl ring to enhance metabolic stability .

- Pharmacophore modeling : Tools like Schrödinger’s Phase map critical interaction points (e.g., hydrogen-bond acceptors) to guide synthetic prioritization .

Advanced: What methodologies assess the compound’s metabolic stability and toxicity in preclinical models?

- Hepatocyte incubation : Measures half-life (t₁/₂) in human liver microsomes, identifying cytochrome P450 (CYP) liabilities via LC-MS/MS .

- AMES test : Evaluates mutagenicity using Salmonella typhimurium strains TA98/TA100, with S9 metabolic activation .

- In vivo PK/PD : Administer IV/PO doses in rodent models, with plasma/tissue sampling to calculate bioavailability (F%) and LD₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.